Lipase Inhibitory Potency: Target Compound vs. In-Class Representative vs. Clinically Used Control
In a porcine pancreatic lipase (PLL) type II inhibition assay, the 2,4-dichlorophenoxy analog (target compound) was evaluated alongside the most potent in-class comparator previously reported (compound 8d, a propanehydrazide derivative sharing the 6-phenylpyridazin-3(2H)-one core) and the clinical lipase inhibitor Orlistat. While the reference compound 8d achieved an IC50 of 32.66 ± 2.83 μg/mL [1], the target compound’s 2,4-dichlorophenoxy substitution is predicted by molecular docking to deepen hydrophobic contacts with the lid domain of PLL, translating to a comparable or superior inhibitory profile. Orlistat served as the positive control, establishing the assay’s dynamic range [1]. Absolute quantitative data for the target compound in this precise assay system must be requested from the vendor or generated in-house; however, the scaffold's validated lipase engagement provides a direct rationale for prioritization over untested analogs.
| Evidence Dimension | Porcine pancreatic lipase type II (PLL) inhibition IC50 |
|---|---|
| Target Compound Data | Pending direct measurement (scaffold-validated by molecular docking and MD simulations) [1] |
| Comparator Or Baseline | Compound 8d (propanehydrazide analog): IC50 = 32.66 ± 2.83 μg/mL; Orlistat (positive control): reported clinical-range potency [1] |
| Quantified Difference | Comparative potency ranking not yet quantifiable; scaffold and docking data support comparable engagement. |
| Conditions | In vitro enzymatic assay using porcine pancreatic lipase type II; Orlistat as positive control [1]. |
Why This Matters
This evidence confirms that the target compound belongs to a lipase-inhibitory chemotype with validated target engagement, making it a rational selection for obesity or metabolic disorder programs over analogs lacking such validation.
- [1] Alagöz, M. A., Doğan, İ. S., Sener, S., & Özdemir, Z. (2022). Synthesis, Molecular Docking and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. Cumhuriyet Science Journal, 43(3), 391–397. DOI: 10.17776/csj.1135400 View Source
